molecular formula C11H13NO4 B069544 Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate CAS No. 191024-16-5

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

Cat. No. B069544
Key on ui cas rn: 191024-16-5
M. Wt: 223.22 g/mol
InChI Key: HLKRRQKWCIYCOW-UHFFFAOYSA-N
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Patent
US06248757B1

Procedure details

23.5 g (0.198 mol) of thionyl chloride are introduced slowly into a 2 1 three-necked round-bottomed flask containing 772 ml of ethanol cooled to −40° C., with stirring, the stirring is continued at this temperature for 1 h, 38.6 g (0.198 mol) of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid dissolved in 100 ml of ethanol are added slowly, over 15 min, and the mixture is allowed to warm to room temperature overnight.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
772 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[C:11]2[O:12][CH2:13][CH2:14][O:15][C:10]=2[C:9]([C:16]([OH:18])=[O:17])=[CH:8][CH:7]=1.[CH2:19](O)[CH3:20]>>[NH2:5][C:6]1[C:11]2[O:12][CH2:13][CH2:14][O:15][C:10]=2[C:9]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
38.6 g
Type
reactant
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
772 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added slowly, over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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